molecular formula C16H12N2O6 B4057565 4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

Cat. No.: B4057565
M. Wt: 328.28 g/mol
InChI Key: DZRBYGUTBDJMPG-UHFFFAOYSA-N
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Description

4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid is a useful research compound. Its molecular formula is C16H12N2O6 and its molecular weight is 328.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.06953611 g/mol and the complexity rating of the compound is 571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound's utility in synthetic chemistry is highlighted by its reaction paths and the formation of gel-structures in specific solvents. A related compound, 5-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-isophthalic acid, derived from phthalic anhydride, showcases the potential for gel formation in mixed solvents like DMSO and water, indicating the compound's role in studying solvation effects and material science applications (Singh & Baruah, 2008).

Bioreductively Activated Pro-drug Systems

  • Another aspect of research focuses on nitrofuranylmethyl derivatives, where similar nitro compounds are employed as pro-drugs that release therapeutic drugs selectively in hypoxic tumor cells. This application underscores the compound's relevance in developing targeted cancer therapies (Berry et al., 1997).

Fluorescence and Sensor Development

  • The nitro group's characteristics in similar nitro-compounds have been leveraged to design sensors for hypoxic tumor cells, demonstrating significant fluorescence enhancement or quenching. Such compounds, by restricting the nitro-group vibration, exhibit notable hypoxic–oxic fluorescence differences, paving the way for advanced imaging and diagnostic tools (Dai et al., 2008).

Anticancer Activity

  • Further research into bisnaphthalimide derivatives, structurally related to the given compound, has shown potent cytotoxicity against human colon carcinoma. These studies reveal the compound's potential in crafting molecules that can interact with DNA and inhibit topoisomerase II, a crucial enzyme in DNA replication, highlighting its application in anticancer drug development (Filosa et al., 2009).

Drug Development and Chemical Synthesis

  • The compound and its derivatives' versatility in chemical reactions, such as nitration and redox-annulation, underscores its significance in synthetic chemistry for constructing complex molecular frameworks. These reactions provide pathways to synthesize novel organic molecules, further contributing to drug discovery and development processes (Rickertsen et al., 2020).

Properties

IUPAC Name

4-(5-nitro-1,3-dioxobenzo[de]isoquinolin-2-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c19-13(20)5-2-6-17-15(21)11-4-1-3-9-7-10(18(23)24)8-12(14(9)11)16(17)22/h1,3-4,7-8H,2,5-6H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRBYGUTBDJMPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)N(C3=O)CCCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The compound was prepared from 3-nitro-1,8-naphthalic anhydride (1.00 g, 4.1 mmol) and 4-aminobutyric acid (0.42 g, 4.1 mmol) in 100 mL glacial acetic acid using the general procedure shown in Example 1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Reactant of Route 2
4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Reactant of Route 3
4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Reactant of Route 4
4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Reactant of Route 5
4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid
Reactant of Route 6
4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.